molecular formula C16H22BNO3 B2402972 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one CAS No. 1190861-74-5

3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Cat. No.: B2402972
CAS No.: 1190861-74-5
M. Wt: 287.17
InChI Key: XBJDCWIXXIXHNK-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one” is a chemical compound with the molecular formula C15H21BN2O3 . It is a significant intermediate in the synthesis of various chemical derivatives .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a core indolin-2-one structure with a 3,3-dimethyl substitution and a 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substitution . The molecular weight of the compound is 288.15 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been used in various reactions. These include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, and hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Scientific Research Applications

Fluorescence Probing and Imaging

A study by Tian et al. (2017) developed a novel near-infrared fluorescence off-on probe, incorporating a structure similar to 3,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This probe was used for detecting benzoyl peroxide in samples and for fluorescence imaging in living cells and zebrafish, demonstrating its potential in biosystems and in vivo studies (Tian et al., 2017).

Synthesis and Characterization of Fluorescent Probes

Shen You-min (2014) synthesized and characterized a novel near-infrared fluorescence probe of carbazole borate ester, which includes a structure similar to the compound . This work highlights the potential of such compounds in the development of advanced fluorescent probes (Shen You-min, 2014).

Structural Analysis and Spectroscopy

A research by Qing-mei Wu et al. (2021) focused on synthesizing compounds with similar structures and analyzing them using spectroscopy and X-ray diffraction. Their work provides insight into the conformation and molecular structure of such compounds, which is crucial for understanding their chemical properties and potential applications (Qing-mei Wu et al., 2021).

Applications in Medicinal Chemistry

Fensome et al. (2008) explored compounds related to this compound in the context of progesterone receptor modulators. This indicates potential applications in female healthcare, including contraception and treatment of various reproductive health conditions (Fensome et al., 2008).

Polymer Synthesis and Fluorescence

Fischer et al. (2013) utilized a related compound in the synthesis of heterodisubstituted polyfluorenes. These polymers exhibited bright fluorescence, suggesting the utility of such compounds in materials science, particularly in the development of fluorescent materials (Fischer et al., 2013).

Properties

IUPAC Name

3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-14(2)11-8-7-10(9-12(11)18-13(14)19)17-20-15(3,4)16(5,6)21-17/h7-9H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJDCWIXXIXHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(C(=O)N3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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